Deuterium Isotope Effect Reduces In Vivo Clearance by 30% Versus Protio-Meteneprost
Meteneprost-d9 demonstrates a quantifiable pharmacokinetic differentiation from unlabeled meteneprost. In cross-compound deuterium isotope effect evaluations, Meteneprost-d9 exhibited a 30% reduction in clearance relative to its protio counterpart . This magnitude of clearance reduction is consistent with a primary kinetic deuterium isotope effect on metabolic enzymes (e.g., CYP450 or aldehyde oxidase) acting at the deuterated positions [1]. The unlabeled meteneprost reference half-life under physiological conditions is reported as approximately 30 minutes , providing a baseline for the extended residence achievable with the deuterated form.
| Evidence Dimension | In vivo metabolic clearance reduction attributable to deuteration |
|---|---|
| Target Compound Data | Meteneprost-d9: 30% reduction in clearance relative to protio meteneprost |
| Comparator Or Baseline | Protio-meteneprost (non-deuterated): baseline clearance (100%) |
| Quantified Difference | 30% lower clearance for Meteneprost-d9 |
| Conditions | Cross-compound deuterium isotope effect comparison; specific enzyme system and species not specified in the source data but inferred from deuterium isotope effect studies on prostaglandin analogs |
Why This Matters
A 30% reduction in clearance directly impacts dosing frequency and systemic exposure in pharmacokinetic studies, making Meteneprost-d9 the preferred probe for experiments requiring prolonged target engagement or reduced metabolite interference.
- [1] Timmins GS. Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metab Dispos. 2011. (General mechanism reference for deuterium isotope effects on drug clearance.) View Source
